molecular formula C7H8BrN B187099 4-Bromo-3-ethylpyridine CAS No. 10168-60-2

4-Bromo-3-ethylpyridine

Cat. No.: B187099
CAS No.: 10168-60-2
M. Wt: 186.05 g/mol
InChI Key: ZSFOQETZPKDUIQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine: is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the hydrogen atom at the fourth position is replaced by a bromine atom and the hydrogen atom at the third position is replaced by an ethyl group

Scientific Research Applications

4-Bromo-3-ethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is utilized in the synthesis of functional materials with specific properties.

    Catalysis: It acts as a ligand in catalytic systems for various chemical transformations.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 4-Bromo-3-ethylpyridine are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of a nitrogen atom in the ring structure . The bromine atom at the 4th position and the ethyl group at the 3rd position may influence its reactivity and interaction with other molecules .

Biochemical Pathways

For instance, they can act as ligands in metal complexes, participate in cross-coupling reactions, and serve as precursors for the synthesis of pharmaceuticals .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetics . For instance, its Log Po/w (iLOGP) is 0.0, indicating a balance between hydrophilic and lipophilic properties, which could influence its absorption and distribution .

Result of Action

Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its solubility and reactivity . Additionally, temperature and light exposure can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-3-ethylpyridine can be achieved through several methods. One common approach involves the bromination of 3-ethylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-3-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Comparison with Similar Compounds

    4-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.

    4-Bromo-2-ethylpyridine: Bromine atom at the fourth position and ethyl group at the second position.

    3-Bromo-4-ethylpyridine: Bromine atom at the third position and ethyl group at the fourth position.

Uniqueness:

4-Bromo-3-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-bromo-3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFOQETZPKDUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578003
Record name 4-Bromo-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-60-2
Record name 4-Bromo-3-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10168-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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